molecular formula C8H9NO B3025229 2,3-Dimethylisonicotinaldehyde CAS No. 867141-55-7

2,3-Dimethylisonicotinaldehyde

Cat. No.: B3025229
CAS No.: 867141-55-7
M. Wt: 135.16 g/mol
InChI Key: QGNXDUPCPKQIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylisonicotinaldehyde is an organic compound with the molecular formula C₈H₉NO It is a derivative of isonicotinaldehyde, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the pyridine ring

Scientific Research Applications

2,3-Dimethylisonicotinaldehyde has several applications in scientific research, including:

Safety and Hazards

The safety data sheet for 2,3-Dimethylisonicotinaldehyde includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylisonicotinaldehyde can be synthesized from (2,3-dimethylpyridin-4-yl)methanol. The synthetic route involves the oxidation of (2,3-dimethylpyridin-4-yl)methanol using 4-methylmorpholine N-oxide in dichloromethane at 0°C for 10 minutes, followed by the addition of tetrapropylammonium perruthenate at room temperature for 16 hours . The reaction mixture is then filtered through silica gel and eluted with a hexane-ethyl acetate mixture to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows similar oxidation processes as described above, with potential scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups and the aldehyde group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, acids, and bases can be used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2,3-Dimethylisonicotinic acid.

    Reduction: 2,3-Dimethylisonicotinalcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2,3-Dimethylisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to modifications in their structure and function. The methyl groups may influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylisonicotinaldehyde
  • 2,5-Dimethylisonicotinaldehyde
  • 3,4-Dimethylisonicotinaldehyde

Uniqueness

2,3-Dimethylisonicotinaldehyde is unique due to the specific positioning of the methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and interaction with other molecules.

Properties

IUPAC Name

2,3-dimethylpyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-7(2)9-4-3-8(6)5-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNXDUPCPKQIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethylisonicotinaldehyde
Reactant of Route 2
Reactant of Route 2
2,3-Dimethylisonicotinaldehyde
Reactant of Route 3
Reactant of Route 3
2,3-Dimethylisonicotinaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,3-Dimethylisonicotinaldehyde
Reactant of Route 5
Reactant of Route 5
2,3-Dimethylisonicotinaldehyde
Reactant of Route 6
Reactant of Route 6
2,3-Dimethylisonicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.